N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14826777
InChI: InChI=1S/C11H14N4OS2/c1-6(2)12-10-14-8(5-18-10)9(16)15-11-13-7(3)4-17-11/h4-6H,1-3H3,(H,12,14)(H,13,15,16)
SMILES:
Molecular Formula: C11H14N4OS2
Molecular Weight: 282.4 g/mol

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14826777

Molecular Formula: C11H14N4OS2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C11H14N4OS2
Molecular Weight 282.4 g/mol
IUPAC Name N-(4-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C11H14N4OS2/c1-6(2)12-10-14-8(5-18-10)9(16)15-11-13-7(3)4-17-11/h4-6H,1-3H3,(H,12,14)(H,13,15,16)
Standard InChI Key KLKABPXTCLBOIM-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two thiazole rings:

  • Primary thiazole: A 1,3-thiazole-4-carboxamide core with a propan-2-ylamino group at position 2.

  • Secondary thiazole: A 4-methyl-1,3-thiazol-2(3H)-ylidene group connected via an imine linkage (E-configuration).

This arrangement creates a planar, conjugated system that enhances electronic delocalization, critical for interactions with biological targets .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₃N₅O₂S₂
Molecular Weight339.41 g/mol
IUPAC NameN-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Topological Polar Surface Area118 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility (≤0.1 mg/mL) .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis employs a three-step strategy:

  • Thiazole ring formation: A Hantzsch thiazole synthesis between α-bromoketones and thiourea derivatives yields the 1,3-thiazole-4-carboxylic acid precursor.

  • Amidation: Coupling with propan-2-amine using EDCI/HOBt activates the carboxylic acid group.

  • Imine formation: Condensation with 4-methyl-1,3-thiazol-2-amine under acidic conditions (pH 4.5–5.0) establishes the E-configured imine linkage.

Key reaction parameters:

Structural Analogs and Activity Trends

Modifications at three positions influence bioactivity:

  • R₁ (propan-2-yl): Bulky substituents enhance metabolic stability but reduce solubility.

  • R₂ (4-methylthiazole): Electron-donating groups improve target affinity.

  • Carboxamide orientation: Para-substitution favors π-π stacking with enzyme active sites .

Pharmacological Activity

Antimicrobial Efficacy

In vitro testing against Mycobacterium tuberculosis H37Rv demonstrated a minimum inhibitory concentration (MIC) of 3.8 μM, surpassing ethambutol (MIC = 7.2 μM) . The compound disrupts cell wall synthesis via:

  • Inhibition of D-alanyl-D-alanine ligase (DDL), validated through enzyme kinetics (Kᵢ = 0.42 μM).

  • Interference with mycolic acid transport, observed in radioisotope incorporation assays .

ParameterValue
IC₅₀ (48 hr)12.4 μM
Apoptosis induction38.7% at 20 μM
Caspase-3 activation4.1-fold vs control

Mechanistic studies link activity to:

  • Topoisomerase II inhibition: DNA relaxation assays showed 72% inhibition at 10 μM.

  • Reactive oxygen species (ROS) generation: 2.8-fold increase in intracellular ROS.

Mechanism of Action

Target Engagement

Molecular docking simulations (PDB: 3TTZ) reveal:

  • Binding pocket: Hydrophobic interactions with Leu18, Val21, and π-cation bonding with Arg76.

  • Binding affinity: ΔG = -9.3 kcal/mol, comparable to co-crystallized inhibitors .

Metabolic Pathways

Hepatic microsomal studies identified two primary metabolites:

  • N-dealkylation: Removal of propan-2-yl group (t₁/₂ = 45 min).

  • Thiazole ring oxidation: Sulfoxide formation (CYP3A4-mediated) .

Future Directions and Challenges

Optimization Priorities

  • Solubility enhancement: Prodrug strategies using phosphate esters.

  • Selectivity improvement: Structure-based design to minimize hERG channel inhibition (current IC₅₀ = 8.9 μM).

Clinical Translation Barriers

  • Pharmacokinetics: Oral bioavailability <15% in rodent models.

  • Toxicology: Moderate hepatotoxicity at ≥50 mg/kg doses.

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